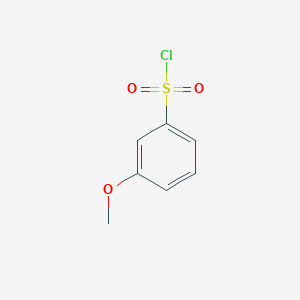
4-Iodophenylacetic acid
Vue d'ensemble
Description
4-Iodophenylacetic acid is an organic compound that contains a phenyl functional group and a carboxylic acid functional group . It is a white solid with a disagreeable odor . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
4-Iodophenylacetic acid is used in the synthesis of a new series of cytotoxic platinum (IV) complexes incorporating halogenated phenylacetic acid derivatives . These complexes were synthesized and characterized using spectroscopic and spectrometric techniques .Molecular Structure Analysis
The molecular formula of 4-Iodophenylacetic acid is C8H7IO2 . The InChI Key is FJSHTWVDFAUNCO-UHFFFAOYSA-N . The SMILES string is OC(=O)CC1=CC=C(I)C=C1 .Physical And Chemical Properties Analysis
4-Iodophenylacetic acid is a white to off-white crystalline powder . Its molecular weight is 262.04 . It is insoluble in water .Applications De Recherche Scientifique
Organic Synthesis
4-Iodophenylacetic acid is used as an important raw material and intermediate in organic synthesis . It plays a crucial role in the formation of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Pharmaceuticals
In the pharmaceutical industry, 4-Iodophenylacetic acid is used as a key intermediate . It can be involved in the synthesis of various drugs, contributing to the development of new medications and treatments.
Agrochemicals
4-Iodophenylacetic acid also finds its application in the production of agrochemicals . It can be used in the synthesis of pesticides, herbicides, and other agricultural chemicals, helping to improve crop yield and quality.
Dyestuff
The compound is used in the dyestuff industry . It can be involved in the production of various dyes, contributing to the coloration of textiles, paper, leather, and other materials.
Suzuki Coupling Reaction
4-Iodophenylacetic acid is used in the Suzuki coupling reaction . This is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry for the synthesis of various organic compounds.
Radioactive Tracing
There is research indicating the potential use of 4-Iodophenylacetic acid in radioactive tracing . When labeled with I-131, it could be used for biodistribution and pharmacokinetic studies.
Safety And Hazards
4-Iodophenylacetic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .
Relevant Papers A paper titled “Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates” discusses the synthesis and characterization of a new series of cytotoxic platinum (IV) complexes incorporating halogenated phenylacetic acid derivatives . The complexes were assessed on a panel of cell lines, and the results confirmed their superior biological activity .
Propriétés
IUPAC Name |
2-(4-iodophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSHTWVDFAUNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170864 | |
| Record name | 4-Iodophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodophenylacetic acid | |
CAS RN |
1798-06-7 | |
| Record name | 4-Iodophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1798-06-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Iodophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 4-iodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Iodophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 4-iodophenylacetic acid and its potential in cancer treatment?
A: While the precise mechanism of action of 4-iodophenylacetic acid remains under investigation, its parent compound, phenylacetate, has demonstrated anti-proliferative and anti-differentiating effects in various cancer cell lines [, ]. This suggests that 4-iodophenylacetic acid might function similarly, interfering with cancer cell growth and division.
Q2: How effective is radiolabeled 4-iodophenylacetic acid in targeting tumors in vivo?
A: In a study using a mouse model of esophageal cancer, 4-[131I]-iodophenylacetic acid demonstrated a tumor uptake of 4 + 0.4 % ID/g with a tumor-to-background ratio of 2, five hours post-injection []. While these results suggest potential for tumor targeting, further research is necessary to assess uptake at later time points and determine optimal treatment windows.
Q3: Has 4-iodophenylacetic acid been incorporated into other promising anticancer compounds?
A: Yes, 4-iodophenylacetic acid has been successfully incorporated as a ligand in platinum(IV) complexes, resulting in novel cytotoxic agents []. Notably, complexes containing 4-iodophenylacetic acid exhibited potent anticancer activity against a panel of cancer cell lines, highlighting its potential as a building block for developing more effective chemotherapeutic agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)





![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)
